N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester
Overview
Description
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the alpha position of L-valine, and a 1H-benzo[d][1,2,3]triazol-1-yl group as the ester moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester typically involves the following steps:
Protection of L-valine: The amino group of L-valine is protected using a benzyloxycarbonyl (Cbz) group to form N-alpha-benzyloxycarbonyl-L-valine.
Esterification: The carboxyl group of N-alpha-benzyloxycarbonyl-L-valine is then reacted with 1H-benzo[d][1,2,3]triazol-1-ol under esterification conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester can be compared with other similar compounds, such as:
N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester
N-alpha-Benzyloxycarbonyl-L-leucine (1H-benzo[d][1,2,3]triazol-1-yl) ester
N-alpha-Benzyloxycarbonyl-L-isoleucine (1H-benzo[d][1,2,3]triazol-1-yl) ester
These compounds share similar structural features but differ in the amino acid component, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)17(20-19(25)26-12-14-8-4-3-5-9-14)18(24)23-16-11-7-6-10-15(16)21-22-23/h3-11,13,17H,12H2,1-2H3,(H,20,25)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOSDDZLLFFPFC-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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